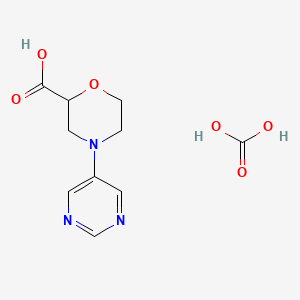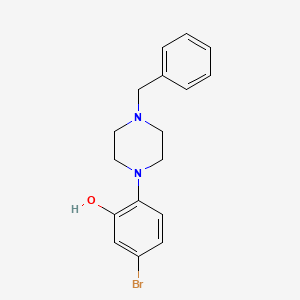
2-(4-Benzylpiperazin-1-yl)-5-bromophenol
Overview
Description
2-(4-Benzylpiperazin-1-yl)-5-bromophenol, also known as compound 4, is a novel synthetic compound that has been explored for its potential applications in various scientific research fields. It is a derivative of the piperazin-1-yl group and is composed of a benzyl group bound to a piperazine ring and a bromophenol moiety. This compound has been studied for its ability to act as a receptor agonist, and its potential use in the synthesis of various pharmaceuticals, as well as its potential use as a biochemical and physiological modulator.
Mechanism of Action
Target of Action
Similar compounds such as pac-1, which also contains a benzylpiperazin moiety, have been found to target procaspase-3, an executioner protein in cells .
Mode of Action
For instance, PAC-1 activates procaspase-3 by chelating zinc, thus relieving the zinc-mediated inhibition . This allows procaspase-3 to become an active enzyme, which can then cleave another molecule of procaspase-3 to active caspase-3 .
Biochemical Pathways
Similar compounds like pac-1 are known to affect the apoptosis pathway . By activating procaspase-3, they can trigger a cascade of events leading to cell death .
Pharmacokinetics
Similar compounds like benzylpiperazine derivatives have been reported to have significant bioavailability .
Result of Action
Similar compounds like pac-1 are known to induce apoptosis in cancerous cells .
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-Benzylpiperazin-1-yl)-5-bromophenol in laboratory experiments include its relatively low cost and ease of synthesis. Furthermore, it has been studied for its potential use as a receptor agonist and an inhibitor of various enzymes, which makes it a useful tool for various scientific research applications. However, the potential side effects and toxicity of this this compound are not yet fully understood, and further research is needed to understand its potential risks.
Future Directions
There are many potential future directions for the use of 2-(4-Benzylpiperazin-1-yl)-5-bromophenol in scientific research. Further research is needed to understand its potential uses as a receptor agonist and enzyme inhibitor, as well as its potential side effects and toxicity. Additionally, further research is needed to explore its potential use in the synthesis of various pharmaceuticals, and its potential use as a biochemical and physiological modulator. Finally, further research is needed to explore its potential use in various medical applications, such as cancer therapy, and its potential use in the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)-5-bromophenol has been explored for its potential applications in various scientific research fields. It has been studied for its ability to act as a receptor agonist, and its potential use in the synthesis of various pharmaceuticals. It has also been studied for its potential use as a biochemical and physiological modulator, and its ability to modulate the activity of various enzymes and receptors. Furthermore, it has been explored for its potential use as an inhibitor of various enzymes, such as acetylcholinesterase and tyrosine kinase.
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O/c18-15-6-7-16(17(21)12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAPLHGJUGJWLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



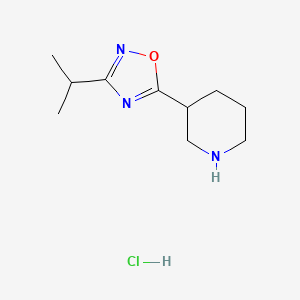
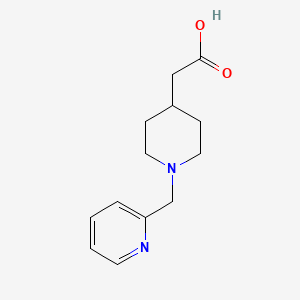
![1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390273.png)
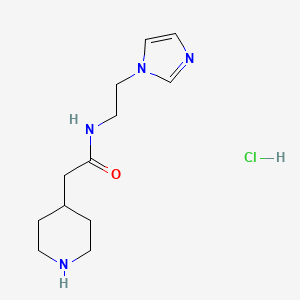
![1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390279.png)
![2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride](/img/structure/B1390280.png)
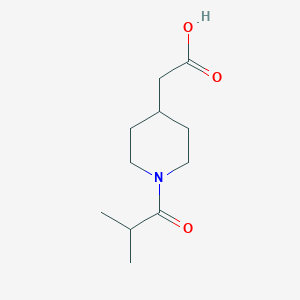
![3-(4-Hydroxy-piperidin-4-ylmethyl)-5-thiophen-2-yl-3H-[1,3,4]oxadiazol-2-one hydrochloride](/img/structure/B1390283.png)
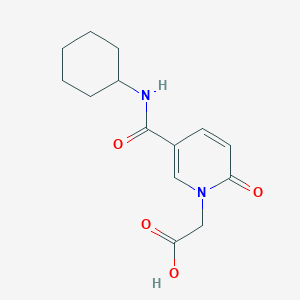

![7-Piperidin-3-yl-2-trifluoromethyl-[1,2,4]-triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1390289.png)
![3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1390290.png)

